molecular formula C7H12N2O3 B13201845 3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione

Cat. No.: B13201845
M. Wt: 172.18 g/mol
InChI Key: DKNLLWZASSQQAN-UHFFFAOYSA-N
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Description

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione (CAS 1706448-74-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C7H12N2O3 and a molecular weight of 172.18 g/mol, this oxazolidinedione derivative is characterized by its unique structure featuring a 2,4-oxazolidinedione core and a 2-aminobutyl side chain . The 1,3-oxazolidine-2,4-dione scaffold is a recognized heterocyclic framework in medicinal chemistry with a history of biological relevance . Compounds based on this structure have been extensively studied for their potential as anticonvulsant agents, with the well-known drug trimethadione being a prime example of a substituted oxazolidinedione that acts as a T-type calcium channel blocker . Furthermore, the structural similarity to thiazolidine-2,4-dione (TZD) derivatives suggests potential research applications in metabolic and proliferative studies, as TZDs are known for their activity as PPARγ agonists and VEGFR-2 inhibitors . The presence of the reactive 2-aminobutyl group makes this compound a valuable synthon for further chemical modifications, including the creation of molecular hybrids and the exploration of structure-activity relationships. This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

3-(2-aminobutyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O3/c1-2-5(8)3-9-6(10)4-12-7(9)11/h5H,2-4,8H2,1H3

InChI Key

DKNLLWZASSQQAN-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C(=O)COC1=O)N

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Reactants Conditions Yield* Advantages Limitations
Carbamate-Ester N-(2-Aminobutyl) carbamate, ester 80–250°C, catalyst 50–70% Scalable, one-pot High temp. may degrade sensitive groups
Ethanolamine/Microwave 2-Aminobutanol, diethyl carbonate Microwave, 10–30 min 60–85% Rapid, energy-efficient Requires specialized equipment
Au-Catalyzed Rearrangement Propargylic carbamate RT, Au catalyst ~90% Mild conditions, high yield Costly catalyst
Ni-Catalyzed Cycloaddition 2-(Aminobutyl)aziridine, isocyanate 80°C, Ni catalyst 70–80% Stereoselective Aziridine synthesis complexity

*Yields estimated from analogous reactions in cited sources.

Protection/Deprotection Strategies

For functional group compatibility:

  • Amino Protection : Use tert-butoxycarbonyl (Boc) or trityl groups during synthesis (e.g., tritylation via Ph₃CCl in CH₂Cl₂).
  • Deprotection : Acidic (HCl/EtOAc) or catalytic hydrogenation conditions to unmask the amine post-cyclization.

Key Considerations

  • Purity : Chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (chloroform) ensures high purity.
  • Characterization :
    • ¹H NMR : Peaks for oxazolidinone ring protons (δ 4.7–5.0 ppm) and aminobutyl chain (δ 1.2–3.0 ppm).
    • LC-MS : m/z = [M+H]⁺ calculated for C₇H₁₂N₂O₃: 173.08.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The aminobutyl side chain can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce new functional groups into the aminobutyl side chain.

Scientific Research Applications

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Amino Group vs. Aromatic Substituents: The 2-aminobutyl group in the target compound contrasts with the aromatic (e.g., dichlorophenyl in Vinclozolin) or bulky substituents (e.g., phenoxyphenyl in Famoxadone) seen in agrochemical derivatives.
  • Steric and Electronic Effects: Vinclozolin and Famoxadone rely on halogenated or extended aromatic systems for target binding, whereas the amino group in this compound may facilitate interactions with biological targets via hydrogen bonding .

Physicochemical Properties

Property This compound Vinclozolin Famoxadone
Melting Point (°C) N/A 173 K (crystal) 140–142
Solubility Likely polar solvent-soluble Low water solubility Lipophilic
Crystal System N/A Monoclinic (P21/n) N/A
Hydrogen Bonding High (due to -NH₂) Moderate (C–H···O) Low

Notes:

  • The amino group in the target compound likely increases its solubility in polar solvents (e.g., water, ethanol) compared to Vinclozolin, which is hydrophobic due to its dichlorophenyl group .
  • Vinclozolin’s monoclinic crystal structure and Cl···Cl interactions stabilize its solid-state packing, which may influence formulation stability in agrochemical products .

Biological Activity

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound belonging to the oxazolidinone family, which has garnered interest for its diverse biological activities. This compound features a unique structure that includes an oxazolidine ring and an amino butyl side chain, contributing to its potential pharmacological applications. Recent research has focused on its biological activity, particularly as an enzyme inhibitor and its potential roles in antimicrobial and antitumor therapies.

Molecular Structure

The molecular formula of this compound is C7H12N2O3C_7H_{12}N_2O_3. The structural representation highlights the five-membered ring containing nitrogen and oxygen atoms, which is critical for its biological interactions.

PropertyDescription
Molecular Weight172.18 g/mol
Melting PointNot specified
SolubilitySoluble in water and organic solvents

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme-inhibitory properties. It interacts with specific enzymes by forming stable complexes at their active sites, thereby preventing substrate binding. This mechanism is crucial for developing therapeutic agents targeting various diseases.

Antimicrobial Properties

The compound has been studied for its antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, making it a candidate for further development as an antibiotic.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Its mechanism involves modulation of cellular pathways that regulate apoptosis and cell proliferation, indicating potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The amino butyl side chain allows for hydrogen bonding and electrostatic interactions with target biomolecules.
  • Structural Stability : The oxazolidine ring provides stability that enhances the compound's interaction with enzymes and receptors.
  • Gene Expression Modulation : The compound influences gene expression through interactions with transcriptional regulators.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Enterococcus faecalis6 µg/mL

This study highlighted the compound's potential as a novel antimicrobial agent.

Antitumor Activity Assessment

Another investigation assessed the antitumor activity of this compound in vitro using cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical carcinoma)12
MCF-7 (breast cancer)15

These results indicate promising antitumor effects warranting further exploration.

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